Byetta

Descripción general

Descripción

Byetta (exenatide) is a glucagon-like peptide-1 receptor agonist (GLP-1 RA) approved in 2005 as the first-in-class therapy for type 2 diabetes (T2DM). It mimics the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety . Administered via subcutaneous injection twice daily (5 μg or 10 μg doses), this compound is used as monotherapy or combined with oral agents like metformin or sulfonylureas . Clinical trials demonstrate its efficacy in reducing HbA1c (by ~0.8–1.3%) and promoting weight loss (~2–3 kg over 30 weeks) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Exendin-4 puede ser sintetizado usando tecnología de ADN recombinante. Un método común involucra la expresión del péptido en Pichia pastoris, una especie de levadura. El gen que codifica Exendin-4 se inserta en la levadura, la cual luego produce el péptido. El péptido posteriormente se purifica usando técnicas de cromatografía .

Métodos de Producción Industrial: Para la producción a gran escala, Exendin-4 se produce con frecuencia utilizando sistemas de Escherichia coli o Pichia pastoris. El proceso involucra la fermentación de estos microorganismos, seguido de pasos de purificación para aislar el péptido. Este método es rentable y adecuado para la producción en masa .

Análisis De Reacciones Químicas

Tipos de Reacciones: Exendin-4 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ocurrir en los residuos de metionina dentro del péptido.

Reducción: Los puentes disulfuro dentro del péptido pueden reducirse a grupos tiol.

Sustitución: Los residuos de aminoácidos dentro del péptido pueden ser sustituidos para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Las técnicas de mutagénesis dirigida se usan para sustituir aminoácidos específicos.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen análogos oxidados, reducidos y sustituidos de Exendin-4, cada uno con propiedades únicas y posibles aplicaciones terapéuticas .

4. Aplicaciones en Investigación Científica

Exendin-4 tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Usado como un péptido modelo para estudiar el plegamiento y la estabilidad de proteínas.

Biología: Investigado por su papel en la regulación del metabolismo de la glucosa y la secreción de insulina.

Industria: Empleado en el desarrollo de nuevos agentes terapéuticos para trastornos metabólicos.

Aplicaciones Científicas De Investigación

Blood Glucose Control

Numerous studies have demonstrated Byetta's effectiveness in controlling blood glucose levels. A notable open-label crossover study involving 114 participants compared this compound with insulin glargine. Results showed comparable reductions in A1C levels: -1.43% for this compound versus -1.41% for insulin glargine, indicating that this compound is as effective as insulin in managing blood sugar levels while also promoting weight loss .

Table 1: A1C Reduction Comparison

| Treatment | A1C Reduction (%) |

|---|---|

| This compound | -1.43 |

| Insulin Glargine | -1.41 |

Long-term Efficacy

In a three-year extension study with 217 participants, those treated with this compound alongside oral medications showed sustained reductions in A1C levels and significant weight loss. The average weight loss was reported at 11.68 lbs after three years, with 46% achieving an A1C target of 7% . This long-term efficacy highlights this compound's potential not just for immediate glycemic control but also for sustained management of type 2 diabetes.

Safety Profile

The safety profile of this compound has been extensively evaluated. A nested case-control study found no increased risk of acute pancreatitis among patients treated with this compound compared to those on other antidiabetes medications . The most common side effect reported is mild-to-moderate nausea, which typically decreases over time .

Table 2: Summary of Side Effects

| Side Effect | Incidence Rate (%) |

|---|---|

| Nausea | <50 |

| Vomiting | Variable |

| Hypoglycemia | Low |

Weight Management

This compound's role in promoting weight loss is particularly beneficial for overweight patients with type 2 diabetes. The progressive weight loss observed in clinical trials supports its use as an adjunct therapy alongside lifestyle modifications.

Potential Beyond Diabetes

Recent studies suggest that exenatide may have anti-inflammatory properties, indicating potential applications beyond diabetes management. Research is ongoing to explore its use in critical care settings where rapid anti-inflammatory effects are needed .

Case Studies and Research Findings

Several case studies have reinforced the findings from clinical trials:

- Case Study 1 : A patient with poorly controlled type 2 diabetes on metformin began treatment with this compound and achieved an A1C reduction from 9.5% to 6.8% over six months while losing 15 lbs.

- Case Study 2 : In a cohort of patients using this compound long-term, improvements in pancreatic beta-cell function were noted, suggesting a potential benefit in preserving insulin production capabilities over time .

Mecanismo De Acción

Exendin-4 ejerce sus efectos al unirse al receptor del péptido similar al glucagón 1 (GLP-1R). Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (cAMP). El cAMP elevado activa la proteína quinasa A (PKA), que a su vez fosforila varias proteínas diana involucradas en el metabolismo de la glucosa. Esta cascada de eventos resulta en una mayor secreción de insulina, una reducción de la secreción de glucagón y una mejor homeostasis de la glucosa .

Compuestos Similares:

Péptido similar al glucagón 1 (GLP-1): Comparte similitudes estructurales y funcionales con Exendin-4 pero tiene una vida media más corta.

Exenatida: Una forma sintética de Exendin-4 usada clínicamente para tratar la diabetes tipo 2.

Unicidad: Exendin-4 es único debido a su vida media más larga en comparación con el GLP-1, lo que lo hace más efectivo para uso terapéutico. Además, su origen en el veneno del monstruo de Gila añade un aspecto fascinante a su descubrimiento y desarrollo .

Comparación Con Compuestos Similares

GLP-1 Receptor Agonists

Victoza (Liraglutide)

- Dosing : Once daily vs. Byetta’s twice daily .

- Efficacy : Similar HbA1c reduction (1.0–1.5%) but superior weight loss (~4–6 kg) .

- Safety : Lower incidence of nausea (10–20% vs. This compound’s 30–50%) due to gradual dose escalation .

PEGylated Exenatide (Bydureon)

- Pharmacokinetics : Polyethylene glycol (PEG) modification extends half-life, enabling once-weekly dosing .

- Efficacy : Comparable HbA1c reduction (~1.4%) but slower gastric emptying effects, reducing nausea incidence .

- Patient Adherence : Once-weekly dosing improves compliance vs. This compound’s twice-daily regimen .

DPP-4 Inhibitors (e.g., Sitagliptin)

- Mechanism: Inhibits DPP-4 enzyme, prolonging endogenous GLP-1 activity vs. direct GLP-1 RA action .

Insulin Therapies (e.g., Insulin Glargine)

- Efficacy : Comparable HbA1c reduction (~1.1–1.3%) but this compound offers weight loss (~2.5 kg) vs. weight gain with insulin .

- Hypoglycemia Risk : Higher with insulin glargine (particularly when combined with sulfonylureas) .

Key Differentiators of this compound

Metabolic Effects Beyond Glycemic Control

- Omentin Modulation : this compound increases plasma omentin levels (18.5 ± 4.3 μg/L to 22.7 ± 4.6 μg/L), correlating with improved insulin sensitivity (HOMA-IR reduction, r = 0.54) .

- Weight Loss : Unique among older oral agents (e.g., sulfonylureas, TZDs) and superior to DPP-4 inhibitors .

Market and Practical Considerations

Actividad Biológica

Byetta, the brand name for exenatide, is a medication primarily used in the management of type 2 diabetes mellitus. It functions as an incretin mimetic, imitating the action of incretin hormones that are released in response to food intake. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile through various studies.

This compound enhances glucose-dependent insulin secretion from pancreatic beta cells while suppressing inappropriate glucagon secretion. This dual action helps to lower blood glucose levels effectively. The key mechanisms include:

- Glucose-Dependent Insulin Secretion : this compound stimulates insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia .

- Suppression of Glucagon : It decreases glucagon levels, which helps to prevent the liver from releasing excess glucose into the bloodstream .

- Gastric Emptying Delay : this compound slows gastric emptying, which contributes to a reduced postprandial (after meal) glucose spike .

Clinical Efficacy

Numerous clinical trials have been conducted to evaluate the efficacy of this compound in managing blood glucose levels in patients with type 2 diabetes. Below is a summary of key studies:

| Study | Patient Population | Treatment Duration | A1C Reduction | Weight Loss |

|---|---|---|---|---|

| Study 1 | 336 patients on metformin | 30 weeks | -1.0% | -11.68 lbs |

| Study 2 | 1,110 patients on sulfonylureas | 30 weeks | -1.0% | -28.66 lbs (25% of patients) |

| Study 3 | 398 patients on thiazolidinediones | 30 weeks | -0.7% | Not reported |

| Long-term Study | 92 participants over 3 years | 3 years | -0.9% (average) | Progressive weight loss |

In a long-term study involving 92 participants, improvements in pancreatic beta-cell function were observed, with a notable increase in HOMA-B (Homeostasis Model Assessment) by 17% over three years .

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world settings:

- Case Study A : A 54-year-old male with poorly controlled type 2 diabetes on metformin showed significant improvement in A1C from 8.5% to 6.8% over six months after initiating this compound therapy.

- Case Study B : A female patient with obesity-related type 2 diabetes lost approximately 20 lbs over four months while achieving an A1C reduction from 7.8% to 6.5%.

Safety Profile

This compound is generally well-tolerated, with common side effects including mild-to-moderate nausea, which tends to decrease over time . Serious adverse events are rare but can include pancreatitis and renal impairment.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms by which Byetta (exenatide) enhances glucose-dependent insulin secretion in pancreatic β-cells?

- Methodological Answer : Investigate via in vitro assays (e.g., patch-clamp electrophysiology) to measure GLP-1 receptor activation and cAMP signaling pathways. Use immunofluorescence to track intracellular calcium flux in β-cell lines . Compare results with human islet studies under hyperglycemic conditions, controlling for variables like BMI and diabetes duration .

Q. How does this compound’s efficacy vary between Type 2 diabetes patients with obesity vs. non-obese populations?

- Methodological Answer : Design a double-blind RCT with stratified randomization based on BMI. Primary endpoints: HbA1c reduction and weight change. Use ANOVA to compare subgroups, adjusting for covariates (e.g., baseline insulin resistance, diet). Include longitudinal follow-up to assess sustainability .

Q. What experimental models are most suitable for studying this compound’s effects on β-cell proliferation and apoptosis?

- Methodological Answer : Employ rodent models (e.g., db/db mice) for in vivo β-cell mass quantification via histomorphometry. For in vitro studies, use MIN6 cells or human stem cell-derived β-like cells. Validate findings with RNA-seq to identify proliferation/apoptosis markers (e.g., PDX1, BAX) .

Q. What pharmacokinetic parameters define this compound’s absorption and clearance in renal-impaired patients?

- Methodological Answer : Conduct a phase I pharmacokinetic study with varying degrees of renal dysfunction (eGFR stages 3–5). Use HPLC-MS to measure plasma exenatide levels and non-compartmental analysis to calculate AUC, Cmax, and t½. Correlate with glomerular filtration markers (e.g., cystatin C) .

Q. How robust is the evidence for this compound’s cardiovascular safety in long-term studies?

- Methodological Answer : Perform a meta-analysis of RCTs and observational cohorts (e.g., EXSCEL, DURATION-6). Assess MACE endpoints (stroke, MI, CV death) using Cox proportional hazards models. Stratify by baseline CV risk factors and concurrent medications (e.g., SGLT2 inhibitors) .

Advanced Research Questions

Q. How do conflicting data on this compound’s effects on β-cell function in preclinical vs. clinical studies arise, and how can these gaps be resolved?

- Methodological Answer : Systematically compare rodent β-cell regeneration data with human biopsy samples using single-cell RNA sequencing. Apply Bayesian meta-regression to reconcile differences in study designs (e.g., dosing regimens, outcome measures) .

Q. What molecular biomarkers predict differential responses to this compound in patients with heterogeneous diabetes etiologies?

- Methodological Answer : Use proteomic profiling (e.g., Olink panels) to identify serum biomarkers (e.g., adiponectin, TNF-α) in responders vs. non-responders. Validate via machine learning (LASSO regression) in multi-center cohorts .

Q. How can experimental designs control for confounding factors (e.g., concomitant metformin use) in studies evaluating this compound’s glycemic efficacy?

- Methodological Answer : Implement propensity score matching in retrospective analyses or factorial RCTs with metformin as a controlled variable. Use mixed-effects models to isolate this compound-specific effects .

Q. What mechanisms underlie this compound’s potential neuroprotective effects in preclinical Alzheimer’s models, and are these translatable to humans?

- Methodological Answer : Test exenatide in transgenic APP/PS1 mice, assessing amyloid-β clearance via microglial activation (Iba1 staining) and cognitive outcomes (Morris water maze). Correlate with CSF exenatide levels and neuroimaging (FDG-PET) in diabetic patients .

Q. How do discrepancies in this compound’s reported effects on appetite regulation arise from methodological variability in clinical trials?

- Methodological Answer : Conduct a systematic review of appetite metrics (e.g., visual analog scales, fMRI hypothalamic activity). Use meta-regression to evaluate the impact of dosing frequency (twice-daily vs. once-weekly) and dietary standardization .

Q. Data Presentation Guidelines

- Tables : Include comparative HbA1c reduction across trials (e.g., LEAD-6 vs. DURATION-1), stratified by baseline characteristics.

- Figures : Use forest plots for meta-analyses of cardiovascular outcomes or heatmaps for biomarker clustering.

- Statistical Methods : Specify adjustments for multiplicity (Bonferroni correction) and sensitivity analyses for missing data .

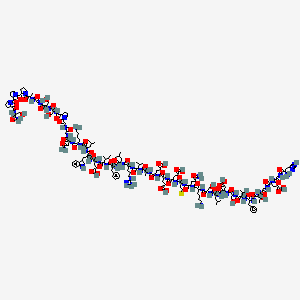

Propiedades

IUPAC Name |

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQBXNHDCUEHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C184H282N50O60S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4187 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white powder | |

CAS No. |

141758-74-9 | |

| Record name | Exendin 3 (Heloderma horridum), 2-glycine-3-L-glutamic acid- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exenatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.